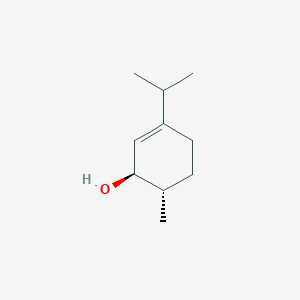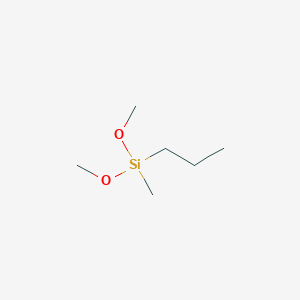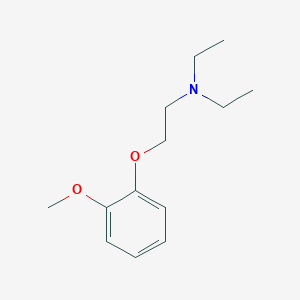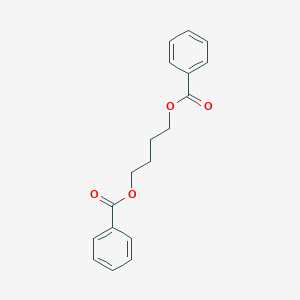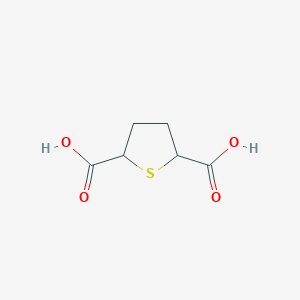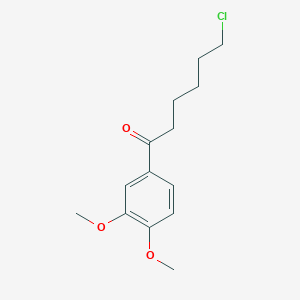
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorophenyl compounds, as seen in the provided papers, involves the formation of complex molecules with multiple substituents. For example, the synthesis of the compound in paper was achieved using dehydroabietic acid, indicating that advanced synthetic techniques and starting materials are required to construct such molecules. Although the exact synthesis of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane is not described, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structures of chlorophenyl compounds are characterized by the orientation of the chlorophenyl ring and its interactions with other parts of the molecule. In paper , the chlorophenyl ring is inclined to the pyridine ring by a specific angle, and the cyclohexane ring adopts a flattened boat conformation. These structural details are crucial as they can affect the physical and chemical properties of the compound, as well as its reactivity.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl compounds can be inferred from their molecular structure. The presence of the chlorophenyl group can influence the electron distribution within the molecule and thus its reactivity. While the papers do not provide specific reactions of the compounds, they do suggest that hydrogen bonding and van der Waals interactions play a role in the crystal packing of these molecules . These interactions could also influence the reactivity of the compounds in solution.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are determined by their molecular structure and the interactions they can form. For instance, the crystal packing in the compounds from papers and is influenced by hydrogen bonds and van der Waals interactions. These interactions can affect the melting point, solubility, and stability of the compounds. The disordered nature of some substituents in the compound from paper suggests that there can be variability in the physical properties within a batch of synthesized molecules.
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Organic Chemistry
- Summary of the Application : “1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane” is used in the synthesis of isothiocyanates, which are biologically active compounds found in cruciferous plants like Brussels sprouts, broccoli, and wasabi . These compounds have shown anticancer and antimicrobial properties .
- Methods of Application or Experimental Procedures : The compound undergoes azidation and reaction with a triphenylphosphine/carbon disulfide system for the efficient synthesis of isothiocyanates .
- Results or Outcomes : The resulting isothiocyanates, such as benzyl isothiocyanate, phenethyl isothiocyanate, or sulforaphane, possess anticancer activity at all stages of the carcinogenesis process, show antibacterial activity, and are used in organic synthesis .
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is also used in the synthesis of 1-isothiocyanato-6-methoxyhexane and 1-isothiocyanato-6-(methylthio)hexane . These are analogs of sulforaphane, a compound with anticancer and antibacterial properties .
- Methods of Application or Experimental Procedures : The compound undergoes azidation and reaction with a triphenylphosphine/carbon disulfide system for the efficient synthesis of these isothiocyanates .
- Results or Outcomes : The resulting isothiocyanates are used in organic synthesis and have shown potential for anticancer and antibacterial activity .
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in the synthesis of 1-isothiocyanato-6-methoxyhexane and 1-isothiocyanato-6-(methylthio)hexane . These are analogs of sulforaphane, a compound with anticancer and antibacterial properties .
- Methods of Application or Experimental Procedures : The compound undergoes azidation and reaction with a triphenylphosphine/carbon disulfide system for the efficient synthesis of these isothiocyanates .
- Results or Outcomes : The resulting isothiocyanates are used in organic synthesis and have shown potential for anticancer and antibacterial activity .
Eigenschaften
IUPAC Name |
6-chloro-1-(3,4-dimethoxyphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-17-13-8-7-11(10-14(13)18-2)12(16)6-4-3-5-9-15/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSNYRNWSPUIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628164 |
Source


|
| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane | |
CAS RN |
19347-74-1 |
Source


|
| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19347-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

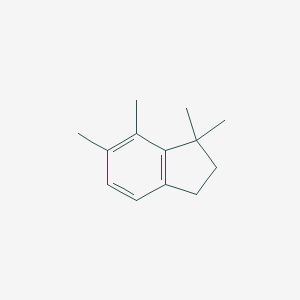
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
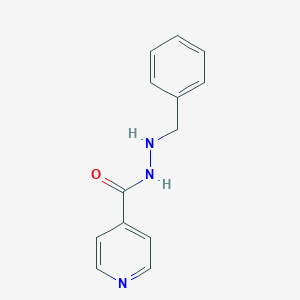
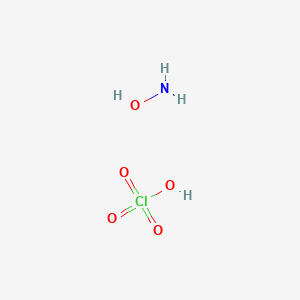
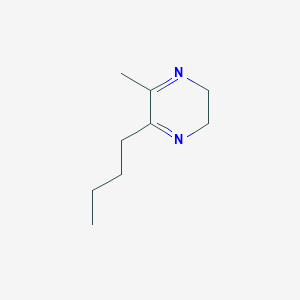
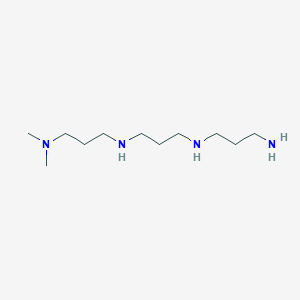
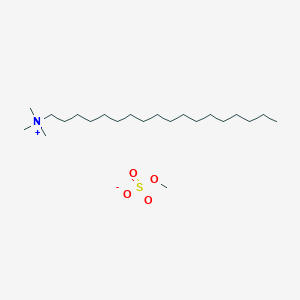
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)

